molecular formula C10H14N2O2 B6230360 2-[(2-methoxy-5-methylphenyl)amino]acetamide CAS No. 923256-20-6

2-[(2-methoxy-5-methylphenyl)amino]acetamide

Cat. No.: B6230360
CAS No.: 923256-20-6
M. Wt: 194.23 g/mol
InChI Key: DPXSBJFJGZFWFF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-methoxy-5-methylphenyl)amino]acetamide typically involves the reaction of 2-methoxy-5-methylaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[(2-methoxy-5-methylphenyl)amino]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2-methoxy-5-methylphenyl)amino]acetamide is utilized in a variety of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(2-methoxy-5-methylphenyl)amino]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-methoxy-5-methylphenyl)amino]acetamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its methoxy and methyl groups influence its solubility and interaction with biological targets, making it a valuable compound for research and development .

Properties

CAS No.

923256-20-6

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

2-(2-methoxy-5-methylanilino)acetamide

InChI

InChI=1S/C10H14N2O2/c1-7-3-4-9(14-2)8(5-7)12-6-10(11)13/h3-5,12H,6H2,1-2H3,(H2,11,13)

InChI Key

DPXSBJFJGZFWFF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NCC(=O)N

Purity

95

Origin of Product

United States

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